4-phenyl-2-[(phenylcarbonyl)amino]-N-(propan-2-yl)thiophene-3-carboxamide
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Overview
Description
2-(BENZOYLAMINO)-N~3~-ISOPROPYL-4-PHENYL-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a benzoylamino group, an isopropyl group, and a phenyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZOYLAMINO)-N~3~-ISOPROPYL-4-PHENYL-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the thiophene ring, which is functionalized through a series of reactions including acylation, amination, and substitution reactions. The benzoylamino group is introduced via a reaction with benzoyl chloride, while the isopropyl group is added through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(BENZOYLAMINO)-N~3~-ISOPROPYL-4-PHENYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoylamino group can be reduced to form amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(BENZOYLAMINO)-N~3~-ISOPROPYL-4-PHENYL-3-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(BENZOYLAMINO)-N~3~-ISOPROPYL-4-PHENYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzoylamino-5-hetaryl-1,3,4-oxadiazoles: These compounds share the benzoylamino group and have shown significant biological activities.
2-[2-(Benzoylamino)benzoylamino]benzoic acid: Known for its potent antiadenoviral properties.
Uniqueness
2-(BENZOYLAMINO)-N~3~-ISOPROPYL-4-PHENYL-3-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring, in particular, provides a versatile scaffold for further functionalization and application in various fields.
Properties
Molecular Formula |
C21H20N2O2S |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-benzamido-4-phenyl-N-propan-2-ylthiophene-3-carboxamide |
InChI |
InChI=1S/C21H20N2O2S/c1-14(2)22-20(25)18-17(15-9-5-3-6-10-15)13-26-21(18)23-19(24)16-11-7-4-8-12-16/h3-14H,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
FGXLJKRSQOJNJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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